molecular formula C10H15N3O2 B13206102 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide CAS No. 929974-70-9

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide

Cat. No.: B13206102
CAS No.: 929974-70-9
M. Wt: 209.24 g/mol
InChI Key: HVAXFJADAAKWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . This compound is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both amine and amide functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a ketone with an amine to form the spiro compound. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

929974-70-9

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-4-hydroxy-1-azaspiro[4.5]deca-1,3-diene-3-carboxamide

InChI

InChI=1S/C10H15N3O2/c11-8-6(9(12)15)7(14)10(13-8)4-2-1-3-5-10/h14H,1-5H2,(H2,11,13)(H2,12,15)

InChI Key

HVAXFJADAAKWHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=C(C(=N2)N)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.